
N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H35ClN4O4 and its molecular weight is 575.11. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinazoline derivatives are synthesized through various chemical reactions involving aminophenyl carbinols and nitriles, leading to new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These processes often involve methylation and subsequent alkaline hydrolysis, resulting in the formation of specific amides. Structural analysis through X-ray analysis confirms the molecular structures of these compounds, illustrating the diverse potential for chemical modifications and applications in scientific research (Gromachevskaya et al., 2017).
Antimicrobial Applications
Quinazoline derivatives have been explored for their potential as antimicrobial agents. For instance, specific quinazolines have been synthesized and screened for their antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies aim to identify new therapeutic agents capable of combating infectious diseases, showcasing the relevance of quinazoline compounds in developing new antimicrobials (Desai et al., 2007).
Bioisosteric Applications in Herbicides
Research into quinazoline derivatives has also extended into agricultural science, where N-methyl arylaminophenoxypropionate esters, related to quinazolines, exhibit significant herbicidal activity. This illustrates the versatility of quinazoline structures in being modified to serve as effective bioisosteres for ether links in herbicides, potentially offering new approaches to weed management (Bird et al., 1997).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorophenethylamine with 4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid, followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 4-chlorophenethylamine in methanol and add 4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid. Stir the mixture at room temperature for 24 hours to allow for condensation to occur.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours to reduce the resulting imine to form the final product.", "Step 3: Acidify the reaction mixture with acetic acid and extract the product with a suitable organic solvent." ] } | |
Número CAS |
899908-88-4 |
Nombre del producto |
N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Fórmula molecular |
C32H35ClN4O4 |
Peso molecular |
575.11 |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H35ClN4O4/c1-3-19-35(20-4-2)29(38)22-36-28-8-6-5-7-27(28)31(40)37(32(36)41)21-24-9-13-25(14-10-24)30(39)34-18-17-23-11-15-26(33)16-12-23/h5-16H,3-4,17-22H2,1-2H3,(H,34,39) |
Clave InChI |
LTHWTDWSVBLZJO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



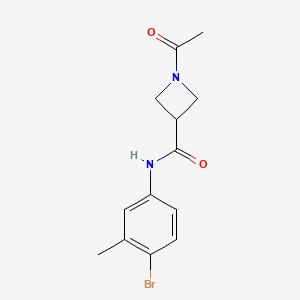
![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)
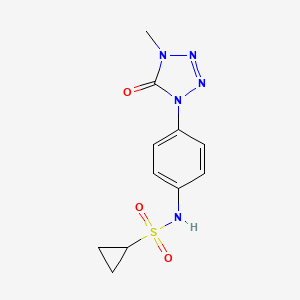


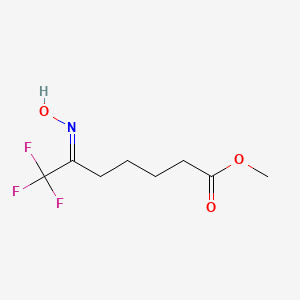
![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)
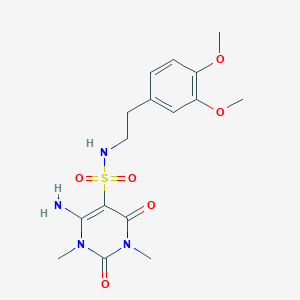
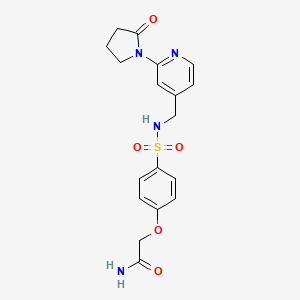
![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)
![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)
![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)